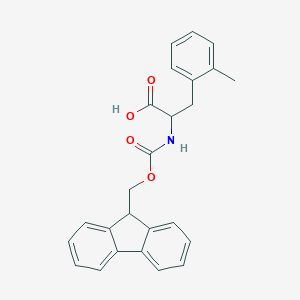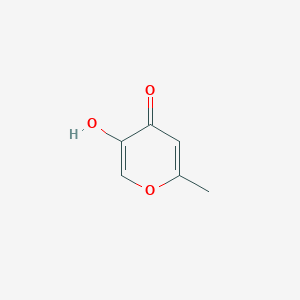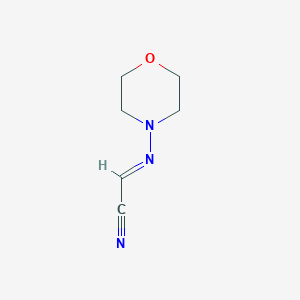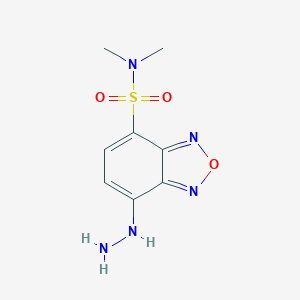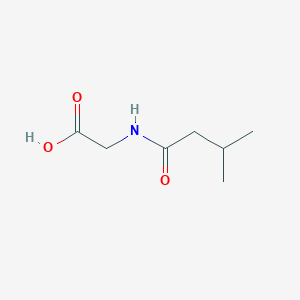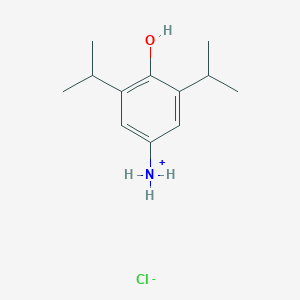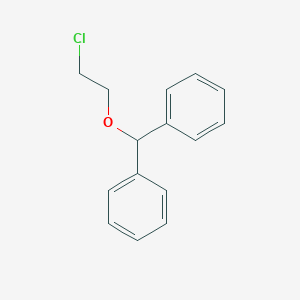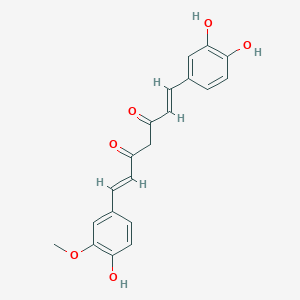
2-Butyl-2-ethylpentane-1,5-diamine
Vue d'ensemble
Description
2-Butyl-2-ethylpentane-1,5-diamine, also known as BEPD, is a chemical compound that has been recently gaining attention in the scientific community due to its potential applications in various fields. This diamine is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal complex chemistry and as a potential therapeutic agent.
Biochemical and Physiological Effects:
2-Butyl-2-ethylpentane-1,5-diamine has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and has been shown to protect against oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Butyl-2-ethylpentane-1,5-diamine in lab experiments is its versatility. It can be synthesized using various methods and can be modified to suit different applications. However, one of the limitations of using 2-Butyl-2-ethylpentane-1,5-diamine is its complex synthesis process, which requires careful control of reaction conditions.
Orientations Futures
There are several future directions for research involving 2-Butyl-2-ethylpentane-1,5-diamine, including its use in the development of new drugs and therapies, its potential applications in metal complex chemistry, and its use as a building block in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine and its potential applications in various fields.
Conclusion:
In conclusion, 2-Butyl-2-ethylpentane-1,5-diamine is a versatile compound that has several potential applications in scientific research. Its complex synthesis process and potential applications in medicine, metal complex chemistry, and material science make it an exciting area of research for scientists and researchers. Further research is needed to fully understand the potential of 2-Butyl-2-ethylpentane-1,5-diamine and its applications in various fields.
Applications De Recherche Scientifique
2-Butyl-2-ethylpentane-1,5-diamine has several potential applications in scientific research, including its use as a ligand in metal complex chemistry and as a building block in the synthesis of novel materials. It has also been found to have potential applications in the field of medicine, particularly in the development of new drugs and therapies.
Propriétés
Numéro CAS |
137605-95-9 |
|---|---|
Nom du produit |
2-Butyl-2-ethylpentane-1,5-diamine |
Formule moléculaire |
C11H26N2 |
Poids moléculaire |
186.34 g/mol |
Nom IUPAC |
2-butyl-2-ethylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |
Clé InChI |
NDXNCTAJOQSKIO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCN)CN |
SMILES canonique |
CCCCC(CC)(CCCN)CN |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134852.png)


